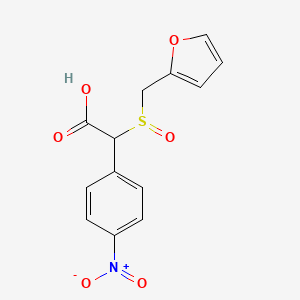

p-Nitrophenyl 2-(Furfurylsulfinyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

P-Nitrophenyl 2-(Furfurylsulfinyl)acetate is a furfurylsulfinyl derivative with gastroprotective activity . It is used in the preparation of histamine H2-receptor antagonist .

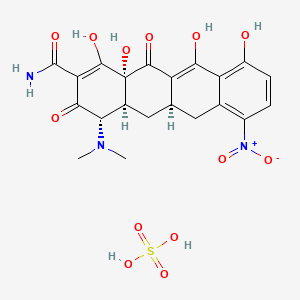

Molecular Structure Analysis

The molecular formula of p-Nitrophenyl 2-(Furfurylsulfinyl)acetate is C13H11NO6S . The molecular weight is 309.30 g/mol . The IUPAC name is (4-nitrophenyl) 2- (furan-2-ylmethylsulfinyl)acetate .Chemical Reactions Analysis

P-Nitrophenyl 2-(Furfurylsulfinyl)acetate is used in the preparation of histamine H2-receptor antagonist .Physical And Chemical Properties Analysis

The computed properties of p-Nitrophenyl 2-(Furfurylsulfinyl)acetate include a molecular weight of 309.30 g/mol, XLogP3-AA of 1.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 7, Rotatable Bond Count of 6, Exact Mass of 309.03070824 g/mol, Monoisotopic Mass of 309.03070824 g/mol, and Topological Polar Surface Area of 122 Ų .Wissenschaftliche Forschungsanwendungen

Results and Outcomes

Enhanced Drug Delivery

The prodrug strategy allows for targeted drug delivery, minimizing side effects and improving therapeutic efficacy. Researchers have successfully developed prodrugs based on 4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid for various drugs, including anticancer agents and anti-inflammatory compounds. Quantitative data from animal studies demonstrate controlled release profiles and improved bioavailability.

Anti-Inflammatory Properties

Specific Scientific Field

Application Summary

Experimental Procedures

Results and Outcomes

Derivatives of 4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid exhibit promising anti-inflammatory effects, making them potential candidates for drug development .

Eigenschaften

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-2-(4-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6S/c15-13(16)12(21(19)8-11-2-1-7-20-11)9-3-5-10(6-4-9)14(17)18/h1-7,12H,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKPBQVNNBANEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CS(=O)C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721397 |

Source

|

| Record name | [(Furan-2-yl)methanesulfinyl](4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid | |

CAS RN |

123855-55-0 |

Source

|

| Record name | [(Furan-2-yl)methanesulfinyl](4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)

![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)